N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
CAS No.: 100129-49-5
Cat. No.: VC2012098
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100129-49-5 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |
| Standard InChI | InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
| Standard InChI Key | JYUWNFAYERZSNN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
Introduction
Chemical Identity and Structure
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is an organic molecule belonging to the acetamide class of compounds. Its structure features three key functional groups: a benzyl moiety, a chloroacetyl group, and a hydroxyethyl substituent, all connected to a central nitrogen atom in the amide functional group.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical classification systems, as detailed in Table 1.
Table 1: Chemical Identifiers of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
| Parameter | Value |
|---|---|
| CAS Number | 100129-49-5 |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |
| InChI | InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
| Synonym | Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(phenylmethyl)- |
The structural composition includes 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms, creating a molecule with both hydrophilic and hydrophobic regions .
Structural Characteristics
The compound's structure presents several important features that influence its chemical behavior:
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The benzyl group (phenylmethyl) contributes hydrophobic character
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The chloroacetyl group introduces reactivity through the chlorine atom
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The hydroxyethyl substituent provides a hydrophilic region with hydrogen bonding capability
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The tertiary amide structure creates steric considerations and affects rotational barriers
These structural elements collectively determine the compound's physical properties, solubility characteristics, and reactivity patterns .
Physical and Chemical Properties
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide exhibits a distinctive set of physical and chemical properties that make it valuable for various applications.
Physical Properties
Table 2: Physical Properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
| Property | Value |
|---|---|
| Physical State | Yellow oil |
| Molecular Weight | 227.69 g/mol |
| Exact Mass | Not specified in literature |
| Mass Spectral Data | MS (ESI) m/z 228 [M+H]⁺ |
| LC Retention Time | 1.523 min (as reported in synthesis) |
The compound appears as a yellow oil at room temperature, consistent with many organic compounds containing both polar and nonpolar functional groups .
Chemical Properties
The chemical behavior of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is characterized by:
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Moderate solubility in polar organic solvents due to the hydroxyl group
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Ability to participate in hydrogen bonding through the hydroxyl group
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Reactivity of the chloromethyl group toward nucleophilic substitution
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Amide functionality that contributes to the compound's stability
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Dual hydrophilic/hydrophobic character that influences its solubility profile
The chlorine atom represents a primary site for chemical transformations, making the compound particularly useful as an intermediate in organic synthesis .
Synthesis Methods
The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide typically involves a straightforward process utilizing readily available starting materials. The most common synthetic route involves the reaction between 2-(benzylamino)ethan-1-ol and 2-chloroacetyl chloride.
Standard Synthetic Procedure
The literature reports a high-yielding synthesis method that proceeds as follows:
Table 3: Synthesis Parameters for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
| Parameter | Value |
|---|---|
| Starting Materials | 2-(benzylamino)ethan-1-ol, 2-chloroacetyl chloride |
| Solvent System | Dichloromethane/Water |
| Base | Sodium hydroxide |
| Reaction Temperature | Room temperature (approximately 20°C) |
| Reaction Time | Overnight (approximately 12-16 hours) |
| Yield | 96% |
| Product Appearance | Yellow oil |
The detailed synthetic procedure consists of the following steps:
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A solution of 2-(benzylamino)ethan-1-ol (20.00 g, 132 mmol) is prepared in 50 mL of dichloromethane.
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A separate solution of sodium hydroxide (5.29 g, 132 mmol) is prepared in 50 mL of water.
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2-Chloroacetyl chloride (14.9 g, 132 mmol) is added dropwise to the reaction mixture.
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The resulting biphasic mixture is stirred at room temperature overnight.
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After reaction completion, the organic layer is separated and washed with water.
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The organic phase is dried over sodium sulfate, filtered, and concentrated to yield the final product.
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The reaction yields N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (29.00 g, 96%) as a yellow oil .
The high yield (96%) indicates the efficiency of this synthetic approach, which proceeds through an acylation mechanism. The reaction utilizes equimolar quantities of the starting materials, suggesting a straightforward stoichiometric relationship .
Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution mechanism:
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The base (NaOH) deprotonates the secondary amine in 2-(benzylamino)ethan-1-ol, enhancing its nucleophilicity.
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The resulting nucleophile attacks the carbonyl carbon of 2-chloroacetyl chloride.
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Elimination of the chloride leaving group from the acid chloride occurs.
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The final product forms with the retention of the α-chloro group.
This reaction demonstrates the selective acylation of the nitrogen atom while preserving both the hydroxyl group and the chloro substituent .
Chemical Reactions and Applications
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide participates in various chemical transformations, primarily due to the reactivity of its functional groups.
Reactivity Profile
The compound exhibits several reaction pathways:
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Nucleophilic substitution at the chloromethyl position by various nucleophiles (amines, thiols, etc.)
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Alcoholysis or hydrolysis of the amide bond under appropriate conditions
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Oxidation of the primary alcohol functionality
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Hydrogen bonding interactions through the hydroxyl group
-
Coordination with metal centers through the oxygen atoms
These reaction pathways make the compound particularly valuable as a building block in organic synthesis .
| Parameter | Details |
|---|---|
| Suppliers | Multiple specialized chemical vendors |
| Quantity Options | 250mg - 1g (typically) |
| Price Range | 120.00 € - 373.00 € (varies by quantity and supplier) |
| Purity | ≥98% (where specified) |
| Delivery Timeframe | 2-3 weeks (approximately) |
| Intended Use | Research and development purposes only |
The compound is primarily marketed for research applications and is typically available in small quantities suitable for laboratory-scale experiments .
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